molecular formula C11H18Br2O4 B14712768 Dimethyl 2,8-dibromononanedioate CAS No. 18281-62-4

Dimethyl 2,8-dibromononanedioate

Cat. No.: B14712768
CAS No.: 18281-62-4
M. Wt: 374.07 g/mol
InChI Key: YKQSJUIQWLQSIL-UHFFFAOYSA-N
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Description

Dimethyl 2,8-dibromononanedioate is an organic compound with the molecular formula C11H18Br2O4 It is a dibromo derivative of nonanedioic acid dimethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,8-dibromononanedioate can be synthesized through the bromination of dimethyl nonanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 8 positions of the nonanedioate chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,8-dibromononanedioate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form dimethyl nonanedioate using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Scientific Research Applications

Dimethyl 2,8-dibromononanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,8-dibromononanedioate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms at the 2 and 8 positions are susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the compound can undergo reduction to form nonanedioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which activate the carbon atoms for nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,4-dibromopentanedioate
  • Dimethyl 2,6-dibromoheptanedioate
  • Dimethyl 2,7-dibromooctanedioate

Uniqueness

Dimethyl 2,8-dibromononanedioate is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties compared to other dibromo derivatives. Its longer carbon chain also provides different steric and electronic effects, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

18281-62-4

Molecular Formula

C11H18Br2O4

Molecular Weight

374.07 g/mol

IUPAC Name

dimethyl 2,8-dibromononanedioate

InChI

InChI=1S/C11H18Br2O4/c1-16-10(14)8(12)6-4-3-5-7-9(13)11(15)17-2/h8-9H,3-7H2,1-2H3

InChI Key

YKQSJUIQWLQSIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCCC(C(=O)OC)Br)Br

Origin of Product

United States

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